1-(3-Chloropropyl)-3-ethyl-5-iodobenzene

Description

Significance of Aryl Halides as Precursors in Complex Molecule Synthesis

Aryl halides are particularly valued as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The carbon-halogen bond provides a reactive handle for numerous transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. olemiss.edu These reactions are renowned for their efficiency and functional group tolerance, enabling the construction of intricate molecular architectures from relatively simple starting materials. nobelprize.orgnih.gov The differential reactivity of various halogens (I > Br > Cl > F) in these reactions allows for selective, sequential modifications of polysubstituted aromatic rings, offering a powerful tool for synthetic chemists.

The ability to precisely introduce various substituents onto an aromatic core is crucial for tuning the electronic and steric properties of a molecule, which in turn dictates its biological activity or material properties. Aryl halides are instrumental in this regard, providing a reliable and predictable means of elaborating molecular complexity.

Overview of Functional Group Interactions and Regioselectivity Challenges in Substituted Aromatics

The introduction of multiple substituents onto a benzene (B151609) ring presents significant challenges related to regioselectivity. The directing effects of the substituents already present on the ring govern the position of subsequent substitutions in electrophilic aromatic substitution (EAS) reactions. vanderbilt.edu Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directors. pressbooks.pub

Activating groups increase the rate of EAS reactions compared to benzene and typically direct incoming electrophiles to the ortho and para positions. chemistrytalk.org Conversely, deactivating groups slow down the reaction rate and, with the exception of halogens, direct incoming electrophiles to the meta position. libretexts.org Halogens are a unique class of substituents as they are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the sigma complex). pressbooks.publibretexts.org

In polysubstituted benzenes, the directing effects of the various substituents can either reinforce or oppose each other. openstax.org When the directing effects are opposed, the more powerfully activating group generally dictates the regiochemical outcome. openstax.org Steric hindrance can also play a significant role, often favoring substitution at the less sterically crowded position. chemistrytalk.org The synthesis of asymmetrically substituted aromatic compounds, therefore, requires careful planning and a deep understanding of these competing effects to achieve the desired isomer. pharmtech.com

Rationale for the Academic Investigation of 1-(3-Chloropropyl)-3-ethyl-5-iodobenzene

The academic investigation of this compound is predicated on its potential as a versatile and strategically functionalized building block in organic synthesis. The presence of three distinct substituents—an ethyl group, a chloroalkyl chain, and an iodine atom—at specific positions on the benzene ring offers multiple avenues for selective chemical modification.

The iodine atom, being the most reactive halogen in cross-coupling reactions, provides a primary site for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups. olemiss.edu The chloropropyl side chain offers a secondary site for nucleophilic substitution or further elaboration. The ethyl group, while less reactive, influences the electronic properties and steric environment of the aromatic ring.

This trifunctional scaffold allows for a modular and convergent approach to the synthesis of complex target molecules. The differential reactivity of the iodo and chloro substituents is particularly advantageous for sequential, site-selective transformations. Such compounds are valuable intermediates in the synthesis of novel pharmaceutical agents, where precise control over the substitution pattern is essential for optimizing biological activity. mdpi.com The design and synthesis of such novel building blocks are a crucial aspect of advancing drug discovery programs. csmres.co.uk

Research Objectives and Scope of Inquiry Pertaining to this compound

The primary research objectives for an investigation into this compound would be to fully characterize its chemical reactivity and explore its synthetic utility. The scope of such an inquiry would encompass:

Development of an efficient and scalable synthesis of this compound. This would involve exploring various synthetic routes and optimizing reaction conditions to maximize yield and purity.

Systematic investigation of the regioselectivity of its reactions. This would include a detailed study of its behavior in various cross-coupling reactions, focusing on the selective reaction at the C-I bond while leaving the C-Cl bond intact.

Exploration of the reactivity of the chloropropyl side chain. This would involve studying its susceptibility to nucleophilic substitution and its potential for intramolecular cyclization reactions to form novel heterocyclic systems.

Application of the compound in the synthesis of complex target molecules. This would serve to demonstrate its utility as a versatile building block and could involve the synthesis of novel compounds with potential biological or material applications.

A comprehensive study of this compound would contribute to the broader understanding of the chemistry of polysubstituted halogenated benzenes and expand the toolbox of synthetic organic chemists.

Compound Data Tables

Since "this compound" is a novel compound for which experimental data is not publicly available, the following tables provide representative data for structurally related compounds to illustrate the types of properties that would be of interest in its characterization.

Table 1: Physical Properties of Related Halogenated Benzene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Chloro-3-iodobenzene | 625-99-0 | C₆H₄ClI | 238.45 | 229-231 |

| 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | C₆H₃BrClI | 317.35 | Not Available |

| 1-Ethyl-3-iodobenzene (B3049051) | 19164-77-3 | C₈H₉I | 232.06 | Not Available |

Table 2: Spectroscopic Data for a Structurally Similar Compound: 1-Chloro-3-iodobenzene

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃, ppm) | δ 7.75 (t, J = 1.8 Hz, 1H), 7.55 (dt, J = 7.8, 1.3 Hz, 1H), 7.27 (dt, J = 7.9, 1.4 Hz, 1H), 6.99 (t, J = 7.9 Hz, 1H) |

| ¹³C NMR (CDCl₃, ppm) | δ 138.2, 134.9, 130.5, 127.0, 94.2 |

| IR (cm⁻¹) | 3065, 1575, 1558, 1461, 1065, 871, 775, 680 |

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClI |

|---|---|

Molecular Weight |

308.58 g/mol |

IUPAC Name |

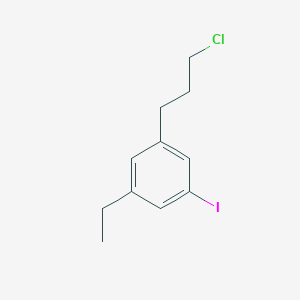

1-(3-chloropropyl)-3-ethyl-5-iodobenzene |

InChI |

InChI=1S/C11H14ClI/c1-2-9-6-10(4-3-5-12)8-11(13)7-9/h6-8H,2-5H2,1H3 |

InChI Key |

KZDHTHUDGOKSAG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)I)CCCCl |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for 1 3 Chloropropyl 3 Ethyl 5 Iodobenzene

Analysis of Key Disconnection Points and Their Synthetic Feasibility

Retrosynthetic analysis of 1-(3-Chloropropyl)-3-ethyl-5-iodobenzene identifies several potential disconnection points. The most logical strategy involves disconnecting the bonds between the aromatic ring and the aliphatic side chains, as these are commonly formed via robust and well-understood reactions like the Friedel-Crafts acylation. youtube.com

A plausible retrosynthetic route is outlined below:

Disconnection of Alkyl Groups via Functional Group Interconversion (FGI) and C-C Bond Cleavage: The ethyl and 3-chloropropyl side chains are both alkyl groups, which are ortho, para-directors in electrophilic aromatic substitution (EAS). Attempting to introduce the iodo group onto a 1,3-dialkylbenzene precursor would result in substitution at the 2, 4, or 6 positions, not the desired 5-position. A more effective strategy is to disconnect the alkyl groups from their corresponding acyl groups. This is a powerful tactic because acyl groups are meta-directors, which can be used to establish the desired 1,3,5-substitution pattern. The subsequent reduction of the acyl groups to the target alkyl chains is a reliable transformation. youtube.com

Disconnection of the Carbon-Iodine Bond: The C-I bond can be disconnected, pointing to an electrophilic iodination of a di-acylated precursor. This is a feasible step, as the two meta-directing acyl groups would synergistically direct the incoming iodine electrophile to the C-5 position.

Disconnection of the Acyl Groups: The two C(aryl)-C(acyl) bonds are disconnected via the Friedel-Crafts acylation reaction. This leads back to benzene (B151609) and the respective acyl chlorides (acetyl chloride and 3-chloropropionyl chloride).

This analysis leads to a synthetic strategy that hinges on controlling regiochemistry through the use of meta-directing acyl groups, which are later converted to the final alkyl substituents.

| Disconnection Point | Precursor(s) | Corresponding Forward Reaction | Synthetic Feasibility |

| C(aryl)-Alkyl Bonds (via FGI) | 1-(3-Chloropropionyl)-3-acetyl-5-iodobenzene | Wolff-Kishner or Clemmensen Reduction | High. Wolff-Kishner is preferred to avoid potential side reactions with the alkyl chloride. |

| C(aryl)-Iodine Bond | 1-(3-Chloropropionyl)-3-acetylbenzene | Electrophilic Iodination | High. The two meta-directing acyl groups strongly direct the incoming electrophile to the C-5 position. |

| C(aryl)-Acyl Bonds | Benzene, Acetyl Chloride, 3-Chloropropionyl Chloride | Friedel-Crafts Acylation | Moderate to High. Requires sequential acylations. The first acylation deactivates the ring, making the second acylation more challenging and requiring carefully optimized conditions. libretexts.org |

Approaches for Regioselective Installation of Substituents on the Benzene Core

The order in which substituents are introduced onto the benzene ring is critical for the success of the synthesis. pressbooks.pub The directing effects of the substituents at each stage dictate the position of the next incoming group.

Alkyl Groups (-CH₂CH₃, -CH₂CH₂CH₂Cl): These are activating, ortho, para-directing groups.

Halo Group (-I): This is a deactivating, ortho, para-directing group.

Acyl Groups (-COCH₃, -COCH₂CH₂Cl): These are strongly deactivating, meta-directing groups. khanacademy.org

A flawed approach would be to first create 1-ethyl-3-iodobenzene (B3049051) and then attempt to add the 3-chloropropyl chain. The ethyl group (ortho, para-director) and the iodo group (ortho, para-director) at positions 1 and 3 would direct a new substituent to positions 2, 4, and 6, but not the desired position 5.

The most logical pathway leverages the power of meta-directing acyl groups to construct the 1,3,5-scaffold:

Step 1: First Acylation. Benzene undergoes Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form acetophenone (B1666503). The acetyl group is a meta-director. libretexts.org

Step 2: Second Acylation. The acetophenone is then subjected to a second Friedel-Crafts acylation with 3-chloropropionyl chloride. The existing meta-directing acetyl group directs the incoming 3-chloropropionyl group to the 3-position, yielding 1-(3-chloropropionyl)-3-acetylbenzene. This step is challenging due to the deactivated nature of the acetophenone ring and may require forcing conditions.

Step 3: Iodination. The resulting di-ketone is then iodinated. Both acyl groups are meta-directors relative to their own positions. They work in concert to direct the incoming iodine atom to the 5-position, which is meta to both, affording 1-(3-chloropropionyl)-3-acetyl-5-iodobenzene.

Step 4: Reduction. The final step is the simultaneous reduction of both carbonyl groups. A Wolff-Kishner reduction (hydrazine and a strong base) is ideal as it effectively reduces ketones to alkanes without affecting the aryl-iodide or alkyl-chloride bonds. researchgate.net This step yields the final product, this compound.

| Synthetic Sequence | Intermediate(s) | Directing Effects Utilized | Outcome |

| Proposed (Logical) | 1. Acetophenone2. 1-(3-Chloropropionyl)-3-acetylbenzene3. 1-(3-Chloropropionyl)-3-acetyl-5-iodobenzene | 1. Acyl (meta)2. Acyl (meta)3. Two Acyls (meta) | Successful: Achieves the desired 1,3,5-substitution pattern. |

| Alternative (Flawed) | 1. Ethylbenzene2. 1-Ethyl-3-iodobenzene (minor product) | 1. Alkyl (ortho, para)2. Alkyl (o,p) & Iodo (o,p) | Failure: Does not yield the 1,3-disubstituted intermediate efficiently and fails to produce the 1,3,5-trisubstituted final product. |

Comparison of Potential Synthetic Pathways for Analogous Halogenated Aromatics

The synthesis of polysubstituted halogenated aromatics often relies on similar strategic considerations of regiocontrol. The synthesis of 1-bromo-3-chloro-5-iodobenzene, an analogue with a similar 1,3,5-substitution pattern, provides a useful comparison. Synthetic routes to such compounds often start from precursors that already contain a meta-directing group or utilize diazotization-halogenation sequences (Sandmeyer reactions) from aniline (B41778) precursors.

For instance, one could envision a synthesis starting from 3,5-dibromoaniline. The amino group could be replaced with an iodo group via a Sandmeyer reaction, followed by selective functionalization. However, building the substitution pattern from a simple starting material like benzene, as proposed for the target molecule, offers flexibility.

Another approach involves the Suzuki cross-coupling reaction, which has been used to synthesize 1,3,5-trisarylbenzenes starting from 1-bromo-3-chloro-5-iodobenzene. rsc.org This highlights the utility of 1,3,5-trihalobenzenes as scaffolds for further elaboration. The synthesis of these scaffolds themselves requires careful control of electrophilic halogenation steps, often relying on the deactivating but ortho, para-directing nature of halogens already on the ring, which can be a complex process to control. nih.govnih.gov

The proposed pathway for this compound, using sequential Friedel-Crafts acylations followed by reduction, is a classic and powerful method. It avoids the potential issues of polyalkylation common in Friedel-Crafts alkylations and uses the predictable directing effects of acyl groups to its advantage. organic-chemistry.org While challenging, this method provides a high degree of control over the final substitution pattern compared to pathways that rely on direct halogenation or alkylation of less-controlled precursors.

| Synthetic Strategy | Key Features | Applicability to Target Compound | Advantages | Disadvantages |

| Sequential Acylation/Reduction | Uses meta-directing acyl groups to build the scaffold, followed by reduction. libretexts.org | High. This is the proposed, most logical pathway. | Excellent regiochemical control; avoids polyalkylation. | The second acylation step can be low-yielding due to ring deactivation. |

| Sandmeyer Reaction Sequence | Starts with a substituted aniline (e.g., 3,5-diethylaniline), followed by diazotization and iodination. | Moderate. Requires synthesis of the specific aniline precursor. | Can be very effective for introducing specific halogens or other groups. | Often involves multiple steps to prepare the required aniline precursor. |

| Halogenation of a Disubstituted Arene | Starts with a 1,3-dialkylbenzene and attempts direct halogenation. | Low. Directing effects of the two alkyl groups do not favor substitution at the 5-position. | Potentially fewer steps if regioselectivity were favorable. | Poor or no regioselectivity for the target isomer. |

| Metal-Catalyzed Cross-Coupling | Uses a trihalobenzene scaffold and couples alkyl groups using Suzuki, Sonogashira, etc. rsc.org | Possible but indirect. Requires prior synthesis of a suitable 1,3,5-functionalized precursor. | High functional group tolerance; versatile. | Requires synthesis of the trihalobenzene scaffold; organometallic reagents can be sensitive. |

Advanced Synthetic Methodologies for 1 3 Chloropropyl 3 Ethyl 5 Iodobenzene

Synthesis of Precursor Building Blocks

The construction of the target molecule is logically approached through the synthesis of versatile precursors that can be coupled in the final stages. This retrosynthetic analysis points to two key components: a halogenated benzene (B151609) ring bearing the ethyl and iodo substituents, and a reagent capable of introducing the 3-chloropropyl side-chain.

Preparation of Halogenated Benzene Intermediates

A crucial precursor for the synthesis of 1-(3-chloropropyl)-3-ethyl-5-iodobenzene is a 1,3,5-trisubstituted benzene ring where one position is occupied by an ethyl group, another by an iodine atom, and the third position is a functional handle for the introduction of the chloropropyl group. An ideal intermediate would possess differential reactivity at the substitution sites, such as a dihalogenated compound with two different halogens. For instance, 1-bromo-3-ethyl-5-iodobenzene (B14024135) would be an excellent precursor, allowing for selective cross-coupling at the more reactive carbon-iodine bond.

A plausible synthetic route to such an intermediate could start from a readily available starting material like 3,5-dibromoaniline. The synthesis would involve a sequence of functional group transformations to install the desired ethyl and iodo substituents.

Proposed Synthesis of 1-Bromo-3-ethyl-5-iodobenzene:

Diazotization and Iodination: The synthesis can commence with the diazotization of 3,5-dibromoaniline, followed by a Sandmeyer-type reaction with potassium iodide to replace the amino group with iodine, yielding 1,3-dibromo-5-iodobenzene (B9818).

Halogen-Metal Exchange and Ethylation: Selective monolithiation of 1,3-dibromo-5-iodobenzene can be achieved at one of the bromine positions using an organolithium reagent at low temperature, followed by quenching with an electrophilic ethylating agent like diethyl sulfate. This step would yield 1-bromo-3-ethyl-5-iodobenzene. The selectivity of this step is crucial and may require careful optimization of reaction conditions.

An alternative approach could involve starting with a compound that already contains the ethyl group, such as 3,5-diethylaniline, and then performing selective halogenation and functional group interconversions.

Interactive Data Table: Synthesis of Halogenated Benzene Intermediates

| Step | Reaction | Starting Material | Reagents | Product | Typical Yield (%) |

| 1 | Diazotization/Iodination | 3,5-Dibromoaniline | 1. NaNO₂, H₂SO₄, 0°C2. KI | 1,3-Dibromo-5-iodobenzene | 70-80 |

| 2 | Ethylation | 1,3-Dibromo-5-iodobenzene | 1. n-BuLi, THF, -78°C2. (CH₃CH₂)₂SO₄ | 1-Bromo-3-ethyl-5-iodobenzene | 50-60 |

Synthesis of Side-Chain Functionalized Reagents

To introduce the 3-chloropropyl group, a suitable functionalized reagent is necessary. For metal-catalyzed cross-coupling reactions, organometallic reagents containing the 3-chloropropyl moiety are ideal. Examples include Grignard reagents, organozinc reagents, or organoboron compounds.

The preparation of these reagents typically starts from 1-bromo-3-chloropropane (B140262). For example, the Grignard reagent, (3-chloropropyl)magnesium bromide, can be prepared by reacting 1-bromo-3-chloropropane with magnesium metal. However, the presence of the chloride in the same molecule can lead to self-quenching reactions. To circumvent this, organozinc or organoboron reagents are often preferred due to their higher functional group tolerance.

Preparation of a 3-Chloropropylboronic Ester:

A robust method for creating a suitable coupling partner is the synthesis of a boronic ester, such as 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This can be achieved through the reaction of the corresponding Grignard reagent with an alkoxyborane like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, or through palladium-catalyzed borylation of 1-chloro-3-iodopropane.

Interactive Data Table: Synthesis of Side-Chain Functionalized Reagents

| Reagent Type | Starting Material | Reagents | Product |

| Organozinc | 1-Iodo-3-chloropropane | Zn dust | (3-Chloropropyl)zinc iodide |

| Organoboron | 1-Bromo-3-chloropropane | 1. Mg2. B(OⁱPr)₃ | 3-Chloropropylboronic acid |

| Organoboron (Pinacol Ester) | 1-Bromo-3-chloropropane | bis(pinacolato)diboron, Pd catalyst | 2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Direct Assembly Approaches to the this compound Framework

With the key precursor building blocks in hand, the final assembly of the target molecule can be achieved through several advanced synthetic strategies. The choice of method depends on the specific precursors available and the desired efficiency and selectivity.

Metal-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are well-suited for the final step in the synthesis of this compound. researchgate.net The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is particularly advantageous due to the stability and functional group tolerance of the boronic acids or esters.

Proposed Suzuki-Miyaura Coupling:

The synthesis could be completed by coupling the halogenated benzene intermediate, 1-bromo-3-ethyl-5-iodobenzene, with a 3-chloropropylboronic acid or its pinacol (B44631) ester. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the iodine-substituted position. researchgate.net This reaction is typically catalyzed by a palladium(0) complex with a suitable ligand, in the presence of a base.

Reaction Scheme:

Generation of Aryne Intermediates for Regioselective Functionalization

The construction of polysubstituted benzene rings, particularly those with a 1,3,5-substitution pattern, can be elegantly achieved through the chemistry of aryne intermediates. fiveable.me Arynes are highly reactive species derived from an aromatic ring by the formal removal of two ortho substituents, resulting in a carbon-carbon triple bond within the ring. nih.gov This transient intermediate can then be trapped by a variety of nucleophiles and other reagents to form new bonds with high regioselectivity. researchgate.netresearchgate.net

For a molecule like this compound, an aryne-based strategy could be employed to introduce one of the substituents onto a pre-existing disubstituted ring. A plausible synthetic approach would involve generating a substituted aryne from a precursor like an aryl(mes)iodonium salt or an ortho-trimethylsilylaryl triflate. nih.gov For instance, a precursor containing the ethyl and iodo groups could be synthesized and then converted into an aryne. The regioselectivity of the subsequent functionalization—the addition of the 3-chloropropyl group—is governed by the electronic and steric influences of the substituents already present on the aryne ring. researchgate.netnih.gov

The generation of arynes from hypervalent iodine compounds, such as diaryliodonium salts, is often achieved under mild conditions, for example, by ortho-deprotonation using a base. nih.govacs.org The choice of the aryne precursor and the method of generation are critical, as they influence reaction times and compatibility with various functional groups, including halides. researchgate.net Density functional theory (DFT) computations have shown that the regioselectivity of deprotonation to form the aryne is influenced by substituents on the precursor ring. nih.gov The subsequent trapping of the aryne intermediate allows for the vicinal, or adjacent, functionalization to build complex, tetrasubstituted arenes in a controlled manner. researchgate.netnih.gov

Optimization of Reaction Parameters for Yield and Regioselectivity

Achieving a successful synthesis of a specific isomer like this compound requires careful optimization of multiple reaction parameters. The interplay between catalysts, solvents, temperature, and reaction time is crucial for maximizing product yield and ensuring the desired regiochemical outcome.

Influence of Catalyst Systems and Ligand Scaffolds

Modern organic synthesis heavily relies on transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, for the formation of carbon-carbon bonds. kaust.edu.sa In a plausible synthesis of this compound, a key step could involve the Suzuki or Sonogashira coupling of a di-halogenated benzene precursor (e.g., 1-bromo-3-chloro-5-iodobenzene) with an appropriate ethyl or chloropropyl source. rsc.orgresearchgate.net

The choice of the palladium catalyst and, critically, the associated ligand scaffold, dictates the efficiency and selectivity of the reaction. Different phosphine-based ligands (e.g., XPhos, SPhos, dppf) can dramatically alter the catalyst's activity and stability. researchgate.net The ligand influences the rate of oxidative addition (the reaction of the aryl halide with the palladium center) and reductive elimination (the formation of the new C-C bond), which are key steps in the catalytic cycle. For substrates with multiple different halogen atoms, such as 1-bromo-3-chloro-5-iodobenzene, the catalyst system can be tuned to selectively react at the most labile C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations. rsc.org The steric and electronic properties of the ligand are paramount in controlling this selectivity. nih.gov

| Catalyst/Ligand System | Typical Substrate | Potential Advantage in Synthesis | Reference Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ / SPhos | Aryl Bromides | High activity for sterically hindered couplings. | 85-95% |

| Pd₂(dba)₃ / XPhos | Aryl Chlorides | Effective for less reactive C-Cl bonds. | 70-90% |

| Pd(PPh₃)₄ | Aryl Iodides | Standard, widely used catalyst for C-I activation. | ~90% |

| PdCl₂(dppf) | Aryl Boronic Acids (Suzuki) | Good stability and yields in Suzuki couplings. | 88-98% |

Role of Solvents and Additives

The reaction medium (solvent) and the presence of additives like bases or salts play a fundamental role in the outcome of synthetic transformations. In aryne generation, the choice of solvent can affect the solubility of the precursor and the stability of the reactive intermediate. acs.org For cross-coupling reactions, solvent polarity can influence the rate of key steps in the catalytic cycle. Common solvents include ethers like tetrahydrofuran (B95107) (THF) or 1,4-dioxane, and aromatic hydrocarbons such as toluene. acs.orgnih.gov

Additives, particularly inorganic bases, are essential components of many cross-coupling reactions. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are required to activate the coupling partners (e.g., boronic acids in Suzuki coupling) and to neutralize the acid generated during the reaction. The choice of base can significantly impact the reaction rate and yield. In some cases, additives like crown ethers are used to enhance the solubility and reactivity of the inorganic base. researchgate.net

| Solvent | Base | Typical Reaction Type | Effect on Yield/Selectivity |

|---|---|---|---|

| Toluene | LiHMDS | Aryne Generation/Trapping | Good for controlling reactivity, can improve yield. acs.org |

| THF | K₃PO₄ | Suzuki Coupling | Commonly used, good solubility for many reagents. |

| DMF | Triethylamine (Et₃N) | Heck/Sonogashira Coupling | Polar aprotic solvent, can accelerate reaction rates. nih.gov |

| 1,4-Dioxane/Water | Cs₂CO₃ | Suzuki Coupling | Aqueous mixture often enhances catalyst turnover. |

Temperature, Pressure, and Reaction Time Effects

The kinetic parameters of temperature, pressure, and reaction time are critical levers for optimizing a chemical synthesis. Most organic reactions, including cross-coupling and aryne-forming reactions, are sensitive to temperature. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts or decomposition of the catalyst and product. rsc.org Therefore, finding the optimal temperature that balances reaction speed with selectivity is crucial. For instance, some aryne generations can proceed at room temperature, while many palladium-catalyzed couplings require heating to temperatures between 50 °C and 120 °C. nih.govresearchgate.net

Reaction time is another key variable that must be carefully monitored, typically using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to determine the point of maximum product formation before significant degradation occurs.

While many syntheses of complex organic molecules are conducted at atmospheric pressure, pressure can be a significant factor when dealing with gaseous reagents or when trying to influence reaction equilibria in industrial settings. google.commrs-k.or.kr For the laboratory-scale synthesis of this compound, pressure is less likely to be a primary optimization parameter unless a specific step involves a gas-phase reactant.

| Parameter | Condition Range | General Impact on Reaction |

|---|---|---|

| Temperature | 0 °C to 120 °C | Higher temperature increases rate but may decrease selectivity and yield due to side reactions. |

| Pressure | Atmospheric to High Pressure | Primarily relevant for reactions involving gases; can influence reaction rates and equilibria. google.commrs-k.or.kr |

| Reaction Time | 1 to 24 hours | Must be optimized to maximize conversion of starting material while minimizing product degradation. |

Sophisticated Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of 1 3 Chloropropyl 3 Ethyl 5 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(3-Chloropropyl)-3-ethyl-5-iodobenzene by providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound provides precise information about the number of different types of protons and their neighboring environments. The electron-withdrawing effects of the halogen substituents (iodine and chlorine) and the anisotropic effect of the benzene (B151609) ring are key factors influencing the chemical shifts (δ) of the protons.

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the 1,3,5-trisubstituted benzene ring. Due to the substitution pattern, these protons (H-2, H-4, and H-6) would likely appear as singlets or narrow multiplets in the range of δ 7.3-7.6 ppm.

The aliphatic side chains give rise to characteristic signals. The ethyl group protons would present as a quartet for the methylene (B1212753) group (-CH₂) adjacent to the aromatic ring and a triplet for the terminal methyl group (-CH₃). The chloropropyl chain protons are expected to appear as three distinct multiplets, likely triplets or quintets, corresponding to the three methylene groups. The methylene group attached to the chlorine atom is expected to be the most downfield-shifted of the three due to the electronegativity of chlorine.

Predicted ¹H NMR Data Table for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (H-2, H-4, H-6) | 7.3 – 7.6 | m | - |

| -CH₂-Cl | ~3.6 | t | 6.5 |

| Ar-CH₂- (propyl) | ~2.8 | t | 7.5 |

| -CH₂- (ethyl) | ~2.7 | q | 7.6 |

| -CH₂-CH₂-CH₂Cl | ~2.1 | quintet | 7.0 |

Note: Predicted values are based on spectral databases and chemical shift theory. Actual experimental values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the nature of the substituents on the benzene ring.

The carbon atom bonded to the iodine (C-5) is expected to have a chemical shift significantly upfield (around 95 ppm) due to the "heavy atom effect" of iodine. rsc.org The carbons attached to the alkyl groups (C-1 and C-3) will appear further downfield. The remaining aromatic carbons (C-2, C-4, C-6) will resonate in the typical aromatic region (δ 120-140 ppm). The substituent effects of the ethyl and chloropropyl groups influence the precise shifts of these aromatic carbons. nih.govresearchgate.net

The aliphatic carbons of the ethyl and chloropropyl side chains will appear in the upfield region of the spectrum. The carbon atom bonded to chlorine (-CH₂Cl) will be the most deshielded among the aliphatic carbons.

Predicted ¹³C NMR Data Table for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (C-Et) | ~146 |

| C-1 (C-PrCl) | ~142 |

| Aromatic CH (C-2, C-4, C-6) | 128 – 138 |

| C-5 (C-I) | ~95 |

| -CH₂-Cl | ~45 |

| Ar-CH₂- (propyl) | ~35 |

| -CH₂-CH₂-CH₂Cl | ~32 |

| -CH₂- (ethyl) | ~29 |

Note: Predicted values are based on spectral databases and established substituent effects on benzene rings. rsc.orgresearchgate.net

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, and between adjacent methylene protons of the chloropropyl chain. researchgate.netsdsu.edu This confirms the integrity of these alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. princeton.edu This technique would be used to definitively assign each carbon signal to its attached proton(s), for example, linking the predicted ¹H signal at ~1.2 ppm to the ¹³C signal at ~15 ppm, confirming them as the -CH₃ of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart (²J and ³J). princeton.edu This is vital for establishing the connectivity between the side chains and the aromatic ring. For instance, correlations would be expected between the benzylic protons of the ethyl and chloropropyl groups and the aromatic carbons C-1, C-2, C-3, and C-6, confirming their positions on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. researchgate.net This can help to confirm the substitution pattern on the benzene ring by showing spatial proximity between the protons of the alkyl side chains and the adjacent aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural details based on its fragmentation patterns.

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the identity of this compound (C₁₁H₁₄ClI). The presence of the characteristic isotopic patterns for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (¹²⁷I, monoisotopic) would be clearly observable in the high-resolution spectrum, further confirming the elemental composition.

Expected HRMS Data for this compound

| Ion Formula | Calculated Exact Mass |

|---|---|

| [C₁₁H₁₄³⁵ClI]⁺ | 322.9805 |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for assessing the purity of this compound and identifying any volatile impurities. nih.govresearchgate.net The compound would produce a single peak in the chromatogram at a specific retention time, and the mass spectrum of this peak would correspond to the target molecule.

The electron ionization (EI) mass spectrum would exhibit a molecular ion peak ([M]⁺) and a series of fragment ions. The fragmentation pattern is predictable based on the structure. Key fragmentation pathways for alkylbenzenes include benzylic cleavage, where the bond beta to the aromatic ring breaks. core.ac.ukslideshare.net This would lead to the loss of a C₂H₅ radical from the chloropropyl chain or a CH₃ radical from the ethyl chain. Loss of chlorine, iodine, and the entire chloropropyl side chain are also expected fragmentation pathways. Analysis of these fragments helps to confirm the structure of the parent molecule.

Table of Compound Names

| Compound Name |

|---|

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Non-Volatile Impurities

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the purity assessment of this compound and the identification of potential non-volatile impurities that may arise during its synthesis.

A typical LC-MS analysis would involve dissolving the compound in a suitable solvent and injecting it into an HPLC system, often with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) would separate the target compound from any impurities.

The eluent from the HPLC is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is effective for polar and semi-polar molecules. In positive ion mode, the molecule would be expected to be detected as its protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

The purity of the sample is determined by integrating the peak area of the main compound in the chromatogram and comparing it to the total area of all detected peaks. Non-volatile impurities, such as starting materials, by-products, or degradation products, would be separated chromatographically and identified by their respective mass-to-charge ratios (m/z). Tandem mass spectrometry (MS/MS) could be further employed to fragment the ions of interest, providing structural information about the impurities. For instance, a selective and sensitive LC-MS/MS method can be developed for the quantitative determination of process-related impurities. arabjchem.orgresearchgate.net

Table 1: Representative LC-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClI |

| Molecular Weight | 324.59 g/mol |

| Ionization Mode | ESI Positive |

| Observed Ion [M+H]⁺ | m/z 325.98 |

| Observed Ion [M+Na]⁺ | m/z 347.96 |

| Purity (by peak area) | >99% |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of the bonds within the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its distinct structural features.

The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.orgpressbooks.pub The substitution pattern on the benzene ring (1,3,5-trisubstituted) would give rise to characteristic C-H out-of-plane bending bands in the fingerprint region (900-675 cm⁻¹). libretexts.org

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium to Weak | Aromatic C-H Stretch |

| 2965-2850 | Strong | Aliphatic (sp³) C-H Stretch (ethyl & propyl) |

| 1580-1560 | Medium to Weak | Aromatic C=C Ring Stretch |

| 1470-1430 | Medium | Aromatic C=C Ring Stretch |

| 1385-1370 | Medium | CH₃ Bending |

| 900-860 | Strong | Aromatic C-H Out-of-Plane Bending (1,3,5-subst.) |

X-ray Diffraction (XRD) for Solid-State Structural Analysis (if crystalline material obtained)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If this compound can be obtained as a single crystal of suitable quality, single-crystal XRD analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The analysis would also reveal details about the crystal packing, including intermolecular interactions such as van der Waals forces. While no specific crystal structure data for this compound is publicly available, studies on other iodobenzene (B50100) derivatives have shown how substituents on the aromatic ring influence their crystal packing and halogen bonding properties. acs.org The data obtained from XRD, such as unit cell dimensions, space group, and atomic coordinates, would provide unequivocal proof of the compound's structure.

Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is ideal for analyzing the purity of this compound. A reversed-phase HPLC method, likely using a C18 or C8 stationary phase, would be developed. The mobile phase would typically be a mixture of an organic solvent (like acetonitrile or methanol) and water. A UV detector would be suitable for detection, as the aromatic ring of the compound will absorb UV light. By running a validated HPLC method, the purity of a sample can be accurately determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. The method can also be used to quantify any detected impurities against a reference standard.

Table 3: Illustrative HPLC Method Parameters and Purity Data

| Parameter | Description |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 60% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~8.5 min |

| Purity | 99.2% (by area normalization) |

Gas Chromatography (GC): Given the likely volatility of this compound, Gas Chromatography (GC) could also be a suitable technique for purity analysis. The sample would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC is particularly effective for identifying and quantifying volatile impurities.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Ammonium Acetate |

Chemical Reactivity and Transformation Chemistry of 1 3 Chloropropyl 3 Ethyl 5 Iodobenzene

Reactions Involving the Iodo Group

The carbon-iodine bond is the most reactive site on the aromatic ring, making it a prime target for various transformations.

The iodo group is an excellent leaving group in palladium- and copper-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

C-C Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.org This method is widely used to create biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a valuable tool for the synthesis of stilbenes and other vinylarenes.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an arylalkyne.

Hurtley Reaction: This reaction involves the copper-catalyzed coupling of aryl halides with malonates and other diketones. wikipedia.org

C-N Coupling Reactions:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds by coupling the aryl iodide with a primary or secondary amine in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods for the synthesis of aryl amines. wikipedia.org

Goldberg Reaction: A copper-catalyzed alternative to the Buchwald-Hartwig amination, the Goldberg reaction couples an aryl halide with an amine, often requiring higher temperatures. wikipedia.org

Chan-Lam Coupling: This copper-catalyzed reaction can form C-N bonds by coupling the aryl iodide with amines, amides, or other nitrogen nucleophiles. wikipedia.orgorganic-chemistry.orgnrochemistry.comyoutube.com It is often conducted at room temperature and is open to the air. wikipedia.orgnrochemistry.com

C-O Coupling Reactions:

Ullmann Condensation: This classic copper-catalyzed reaction can be used to form diaryl ethers by coupling the aryl iodide with a phenol. wikipedia.orgorganic-chemistry.org Modern variations of this reaction often use soluble copper catalysts and can proceed at lower temperatures. wikipedia.org

Chan-Lam Coupling: Similar to C-N bond formation, the Chan-Lam coupling can also be used to form C-O bonds by reacting the aryl iodide with alcohols or phenols. wikipedia.orgorganic-chemistry.orgnrochemistry.comyoutube.com

C-S Coupling Reactions:

Ullmann-type Reactions: The iodo group can be displaced by a thiol or thiolate anion in a copper-catalyzed reaction to form an aryl thioether. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions Involving the Iodo Group

| Coupling Type | Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|---|

| C-C | Suzuki-Miyaura | Organoboron compound | Palladium/Base | C-C |

| C-C | Heck | Alkene | Palladium/Base | C-C |

| C-C | Sonogashira | Terminal alkyne | Palladium/Copper | C-C |

| C-N | Buchwald-Hartwig | Amine | Palladium/Base | C-N |

| C-N | Goldberg | Amine | Copper/Base | C-N |

| C-N | Chan-Lam | Amine, Amide | Copper | C-N |

| C-O | Ullmann Condensation | Phenol, Alcohol | Copper | C-O |

| C-O | Chan-Lam | Phenol, Alcohol | Copper | C-O |

| C-S | Ullmann-type | Thiol | Copper | C-S |

The carbon-iodine bond can be converted into a carbon-metal bond, reversing the polarity of the carbon atom and transforming it into a potent nucleophile.

Grignard Reagents: Reaction of 1-(3-chloropropyl)-3-ethyl-5-iodobenzene with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, (3-(3-chloropropyl)-5-ethylphenyl)magnesium iodide. adichemistry.comwikipedia.orglibretexts.org These reagents are highly basic and nucleophilic, reacting with a wide range of electrophiles such as aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. youtube.com

Organolithium Reagents: Treatment of the aryl iodide with an alkyllithium reagent (e.g., n-butyllithium) or with lithium metal can lead to the formation of the corresponding organolithium species, (3-(3-chloropropyl)-5-ethylphenyl)lithium. wikipedia.orglibretexts.orgyoutube.com Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. msu.edu They readily participate in nucleophilic addition and substitution reactions. wikipedia.org

Subsequent Reactions of Organometallic Reagents:

Reaction with Carbonyl Compounds: Both Grignard and organolithium reagents add to aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Reaction with Esters: Reaction with esters can lead to the formation of tertiary alcohols after the addition of two equivalents of the organometallic reagent. youtube.com

Carboxylation: Reaction with carbon dioxide, followed by an acidic workup, provides the corresponding benzoic acid derivative.

Transmetalation: The organolithium or Grignard reagent can be transmetalated with other metal salts (e.g., CuI) to form other organometallic reagents like Gilman reagents (lithium diorganocuprates), which have different reactivity profiles. libretexts.org For instance, Gilman reagents are particularly useful for conjugate addition reactions and for coupling with alkyl halides. libretexts.orgyoutube.com

Table 2: Formation and Reactivity of Organometallic Reagents

| Organometallic Reagent | Method of Formation | Common Electrophiles | Product Type |

|---|---|---|---|

| Grignard Reagent | Reaction with Mg in ether | Aldehydes, Ketones, Esters, CO2 | Alcohols, Carboxylic Acids |

| Organolithium Reagent | Reaction with R-Li or Li metal | Aldehydes, Ketones, Esters, CO2 | Alcohols, Carboxylic Acids |

| Gilman Reagent | Transmetalation with Cu(I) salts | α,β-Unsaturated ketones, Alkyl halides | Ketones, Alkanes |

Direct nucleophilic aromatic substitution (SNA) of the iodo group is generally difficult unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. libretexts.orgyoutube.comlibretexts.org Given the electron-donating nature of the ethyl group and the weakly deactivating nature of the chloropropyl group, the aromatic ring of this compound is not sufficiently activated for classical SNAr reactions to occur under standard conditions. libretexts.org For such a reaction to proceed, it would likely require very harsh conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate, which would necessitate the use of an extremely strong base. nih.govyoutube.com

The carbon-iodine bond can be homolytically cleaved to generate an aryl radical. Modern methods for aryl radical generation often employ photoredox catalysis or transition metal-mediated processes under mild conditions. rsc.orgnih.govresearchgate.netresearchgate.netrsc.org

Generation Methods:

Photoredox Catalysis: Using a suitable photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes) and a light source, the aryl iodide can undergo a single-electron reduction to form a radical anion, which then fragments to release the aryl radical and an iodide ion. researchgate.net

Transition Metal-Mediated Reactions: Certain transition metal complexes can initiate the formation of aryl radicals from aryl halides.

Synthetic Utility:

Arylation Reactions: The generated aryl radical can add to arenes and heteroarenes to form biaryl compounds.

C-H Functionalization: Aryl radicals are capable of abstracting hydrogen atoms from C-H bonds, which can initiate a cascade of reactions leading to the functionalization of remote positions in a molecule. nih.gov

Addition to Alkenes and Alkynes: The aryl radical can add across double or triple bonds, leading to the formation of new C-C bonds and more complex structures.

Reactions Involving the Chloropropyl Group

The chloropropyl side chain provides a handle for introducing a variety of functional groups through nucleophilic substitution reactions.

The primary alkyl chloride of the chloropropyl group is susceptible to nucleophilic attack, primarily through an SN2 mechanism. This allows for the displacement of the chloride ion by a wide range of nucleophiles.

Common Nucleophiles and Resulting Functionalities:

Hydroxide (OH⁻): Leads to the corresponding alcohol.

Alkoxides (RO⁻): Forms ethers.

Cyanide (CN⁻): Results in a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azide (N₃⁻): Produces an alkyl azide, which can be reduced to a primary amine or used in click chemistry.

Thiols (RS⁻): Yields thioethers.

Amines (RNH₂, R₂NH, R₃N): Forms primary, secondary, or tertiary amines, or quaternary ammonium (B1175870) salts.

Carboxylates (RCOO⁻): Produces esters.

The choice of solvent and reaction conditions can influence the rate and outcome of these substitution reactions. Polar aprotic solvents like acetone, DMF, or DMSO are typically favored for SN2 reactions.

Table 3: Functional Group Interconversions via Nucleophilic Substitution of the Chloropropyl Group

| Nucleophile | Reagent Example | Functional Group Introduced | Product Class |

|---|---|---|---|

| Hydroxide | NaOH, KOH | -OH | Alcohol |

| Alkoxide | NaOR | -OR | Ether |

| Cyanide | NaCN, KCN | -CN | Nitrile |

| Azide | NaN₃ | -N₃ | Azide |

| Thiolate | NaSR | -SR | Thioether |

| Amine | NH₃, RNH₂, R₂NH | -NR₂, -NHR, -NH₂ | Amine |

| Carboxylate | RCOONa | -OOCR | Ester |

Elimination Reactions leading to Olefins

The 3-chloropropyl substituent of this compound can undergo elimination reactions, specifically dehydrochlorination, to yield the corresponding olefin, 1-allyl-3-ethyl-5-iodobenzene. This transformation typically proceeds via an E2 (bimolecular elimination) mechanism, which is favored by the use of a strong, sterically hindered base. The primary nature of the alkyl chloride makes it a suitable substrate for this type of reaction, minimizing the competing S(_N)2 substitution pathway.

The choice of base and reaction conditions is critical to maximizing the yield of the desired olefin product. Strong, bulky bases such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are effective in abstracting a proton from the carbon adjacent to the chloropropyl group (the β-carbon) while minimizing nucleophilic attack at the carbon bearing the chlorine atom (the α-carbon).

Table 1: Conditions for Elimination Reaction of this compound

| Reagent/Base | Solvent | Temperature | Expected Major Product | Mechanism |

|---|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | Room Temperature | 1-Allyl-3-ethyl-5-iodobenzene | E2 |

| Sodium ethoxide (NaOEt) | Ethanol | Reflux | 1-Allyl-3-ethyl-5-iodobenzene & 1-(3-Ethoxypropyl)-3-ethyl-5-iodobenzene | E2 / S(_N)2 |

Intramolecular Cyclization Reactions to Form Heterocycles or Carbocyclesnih.gov

The structure of this compound is well-suited for intramolecular cyclization reactions, where the chloropropyl chain acts as an electrophile that can react with the nucleophilic aromatic ring. This process, typically a Friedel-Crafts alkylation, leads to the formation of a new carbocyclic ring fused to the benzene (B151609) core.

Under the influence of a Lewis acid catalyst, such as aluminum chloride (AlCl(_3)), the carbon-chlorine bond is polarized, generating a carbocation or a carbocation-like species on the propyl chain. This electrophile is then attacked by the electron-rich aromatic ring. The cyclization will occur at one of the ortho positions relative to the activating ethyl group, leading to the formation of a tetralin derivative. The iodine atom, being ortho, para-directing, also favors this regioselectivity. mdpi.com The reaction results in the formation of a six-membered ring, a thermodynamically favored process. rsc.org

Table 2: Intramolecular Friedel-Crafts Cyclization

| Catalyst | Solvent | Temperature | Expected Product | Ring System Formed |

|---|---|---|---|---|

| Aluminum Chloride (AlCl(_3)) | Carbon disulfide (CS(_2)) | 0 °C to RT | 7-Ethyl-5-iodo-1,2,3,4-tetrahydronaphthalene | Carbocycle (Tetralin) |

| Iron(III) Chloride (FeCl(_3)) | Nitromethane (CH(_3)NO(_2)) | Room Temperature | 7-Ethyl-5-iodo-1,2,3,4-tetrahydronaphthalene | Carbocycle (Tetralin) |

Reactivity of the Ethyl Group and the Aromatic Ring

Oxidative Transformations of the Ethyl Moiety

The ethyl group attached to the benzene ring is susceptible to oxidation at its benzylic position. The reaction conditions can be controlled to yield different products. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO(_4)) under heating, will typically oxidize the ethyl group completely to a carboxylic acid, yielding 3-(3-chloropropyl)-5-iodobenzoic acid.

Milder oxidation conditions can selectively convert the ethyl group to a ketone. For instance, using chromium-based reagents or catalytic oxidation with air in the presence of specific metal catalysts can produce 1-(3-(3-chloropropyl)-5-iodophenyl)ethan-1-one. The presence of the deactivating iodo group can make the ring slightly more resistant to oxidative degradation compared to simple ethylbenzene. nih.gov

Table 3: Oxidation of the Ethyl Group

| Oxidizing Agent | Conditions | Expected Major Product |

|---|---|---|

| Potassium permanganate (KMnO(_4)), NaOH, H(_2)O | Heat, followed by acid workup | 3-(3-Chloropropyl)-5-iodobenzoic acid |

| Chromium trioxide (CrO(_3)), Acetic acid | Moderate Temperature | 1-(3-(3-Chloropropyl)-5-iodophenyl)ethan-1-one |

Selective Functionalization of the Benzene Ring (e.g., C-H functionalization, nitration)mdpi.comrsc.orgresearchgate.netchemsrc.com

Further functionalization of the aromatic ring via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents. In this compound, the substituents are:

Ethyl group : Activating and ortho, para-directing. libretexts.org

Iodo group : Deactivating but ortho, para-directing. libretexts.org

3-Chloropropyl group : Weakly deactivating and meta-directing (due to inductive electron withdrawal). libretexts.org

The positions open for substitution are C2, C4, and C6. The directing effects of the substituents are as follows:

Ethyl group at C3 : Directs to C2, C4, and C6.

Iodo group at C5 : Directs to C4 and C6.

Chloropropyl group at C1 : Directs to C2 and C6 (ortho) and C4 (para).

All three groups direct incoming electrophiles to the C2, C4, and C6 positions. The ethyl group is the strongest activator, making these positions electronically favorable for attack. msu.edu The C4 and C6 positions are particularly activated due to the additive ortho/para directing influence of the ethyl and iodo groups. Steric hindrance might slightly disfavor the C2 and C6 positions, which are ortho to two substituents. Therefore, substitution is most likely to occur at the C4 position.

A common EAS reaction is nitration. Using a standard nitrating mixture of nitric acid (HNO(_3)) and sulfuric acid (H(_2)SO(_4)), the nitro group (-NO(_2)) would be introduced predominantly at the C4 position. researchgate.net

Table 4: Electrophilic Nitration of the Aromatic Ring

| Reagent | Conditions | Expected Major Product | Rationale |

|---|---|---|---|

| HNO(_3) / H(_2)SO(_4) | 0-10 °C | 1-(3-Chloropropyl)-5-ethyl-3-iodo-2-nitrobenzene & 1-(3-Chloropropyl)-3-ethyl-5-iodo-2-nitrobenzene | Additive directing effects of ethyl and iodo groups to C2/C6 position. |

Applications of 1 3 Chloropropyl 3 Ethyl 5 Iodobenzene As a Versatile Synthetic Building Block

Role in the Total Synthesis of Complex Organic Architectures

The presence of two different halogen atoms with orthogonal reactivity makes 1-(3-chloropropyl)-3-ethyl-5-iodobenzene an ideal starting material for the synthesis of complex organic molecules. The highly reactive aryl iodide can participate in a wide array of palladium-catalyzed cross-coupling reactions, while the less reactive alkyl chloride can be involved in nucleophilic substitution or cyclization reactions.

The synthesis of polycyclic aromatic hydrocarbons (PAHs) is of significant interest due to their unique electronic and photophysical properties. This compound can serve as a key precursor for the construction of functionalized PAHs through a combination of cross-coupling and cyclization strategies.

The aryl iodide moiety is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of various aryl, alkynyl, or vinyl groups at the 5-position of the benzene (B151609) ring, thereby extending the aromatic system. For instance, a Suzuki coupling with an appropriately substituted arylboronic acid can be employed to create a biaryl system. Subsequent intramolecular Friedel-Crafts alkylation involving the chloropropyl chain can then be used to form a new six-membered ring, leading to a phenanthrene (B1679779) or other polycyclic core.

A general synthetic approach is outlined below:

| Step | Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| 1 | Suzuki Coupling | This compound, Arylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | Biaryl derivative |

| 2 | Intramolecular Cyclization | Biaryl derivative from Step 1 | Lewis acid (e.g., AlCl₃) | Polycyclic Aromatic Hydrocarbon |

This strategy allows for the synthesis of a variety of PAHs with different substitution patterns, depending on the choice of the coupling partner in the first step. researchgate.netrsc.orgrsc.org The ethyl group at the 3-position can also influence the regioselectivity of the cyclization and the final architecture of the PAH.

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The dual functionality of this compound provides multiple pathways for the synthesis of diverse heterocyclic systems. mdpi.com

The chloropropyl chain is an excellent electrophile for reactions with various nucleophiles. For example, reaction with primary amines or anilines can lead to the formation of nitrogen-containing heterocycles such as tetrahydroquinolines or other fused pyridine (B92270) systems after a subsequent cyclization step. organic-chemistry.org Similarly, reaction with thiols or alcohols can be used to construct sulfur- or oxygen-containing heterocycles.

Furthermore, the aryl iodide can be utilized in Buchwald-Hartwig amination reactions to introduce a nitrogen-based functional group. nih.govwikipedia.orglibretexts.orgresearchgate.netsemanticscholar.org This can be followed by an intramolecular reaction with the chloropropyl chain to form a variety of fused heterocyclic scaffolds. The choice of the nitrogen nucleophile in the Buchwald-Hartwig reaction can be tailored to produce a wide range of heterocyclic cores.

A representative reaction scheme is as follows:

| Step | Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| 1 | Buchwald-Hartwig Amination | This compound, Amine | Pd catalyst, ligand, base | N-Aryl derivative |

| 2 | Intramolecular Cyclization | N-Aryl derivative from Step 1 | Base | Nitrogen-containing heterocycle |

The orthogonal reactivity of the aryl iodide and the alkyl chloride in this compound allows for a stepwise functionalization strategy, enabling the synthesis of a vast array of complex and diverse chemical scaffolds. This sequential approach provides precise control over the introduction of different functionalities.

For example, the aryl iodide can first be subjected to a Sonogashira coupling with a terminal alkyne. researchgate.netwikipedia.orglibretexts.orgrsc.orgnih.gov The resulting alkynyl-substituted intermediate can then undergo various transformations. The chloropropyl chain remains intact during this process and can be utilized in a subsequent step, for instance, by reacting it with a nucleophile to introduce another functional group or to induce cyclization. This one-pot or sequential approach is highly efficient and allows for the rapid construction of molecular complexity from a single starting material.

The following table summarizes some of the possible sequential reactions:

| Sequence | Step 1 (Aryl Iodide) | Step 2 (Chloropropyl Chain) | Resulting Scaffold |

| A | Suzuki Coupling | Nucleophilic Substitution | Functionalized Biaryl |

| B | Sonogashira Coupling | Intramolecular Cyclization | Fused Carbocycle/Heterocycle |

| C | Heck Coupling | Reduction of Alkene | Substituted Alkylbenzene |

| D | Buchwald-Hartwig Amination | N-Alkylation | Diamine Derivative |

Potential in Materials Science Research

The unique structural features of this compound also make it an attractive candidate for applications in materials science, particularly in the synthesis of novel polymers and as a precursor for specialized ligands in catalysis.

Conjugated polymers are a class of materials with interesting electronic and optical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). google.commdpi.comresearchgate.netrsc.orgnih.gov this compound can be envisioned as a monomer for the synthesis of novel conjugated polymers.

After suitable modification of the chloropropyl group, for example, by converting it into a boronic ester or a terminal alkyne, the resulting bifunctional monomer can undergo polymerization through palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira polymerization. The ethyl group can enhance the solubility of the resulting polymer, which is often a challenge in the processing of conjugated materials. The remaining halogen (the original iodo- or a newly introduced one) can be used for post-polymerization modification to fine-tune the material's properties.

A potential polymerization scheme could be:

| Step | Reaction Type | Reactants | Catalyst/Reagents | Polymer Type |

| 1 | Grignard Formation & Borylation | This compound, Mg, B(OiPr)₃ | - | Boronic ester monomer |

| 2 | Suzuki Polymerization | Boronic ester monomer, Dihaloarene | Pd catalyst, base | Conjugated Polymer |

The development of new ligands is crucial for advancing the field of homogeneous catalysis. The structure of this compound provides a versatile platform for the design and synthesis of novel ligands. nih.govyoutube.com

The aryl iodide can be readily converted into a phosphine (B1218219) group through reaction with a secondary phosphine or a phosphine oxide followed by reduction. The chloropropyl chain can also be functionalized with another donor atom, such as nitrogen or sulfur, through nucleophilic substitution. This would result in a bidentate or even a tridentate ligand with a well-defined geometry. The ethyl group can provide steric bulk, which can influence the selectivity and activity of the resulting metal complex.

An example of ligand synthesis is shown below:

These tailored ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis.

Based on currently available scientific literature and chemical databases, there is no specific information detailing the use of This compound as a precursor for the development of radiolabeled analogs for research purposes. While the structural features of this molecule, namely the presence of an iodine atom, theoretically suggest its potential as a starting material for radioiodination, no published research has been identified that demonstrates this application.

The process of creating radiolabeled compounds is a critical technique in medical research and drug development, allowing scientists to trace the behavior of molecules in living organisms. moravek.commoravek.com This is often achieved by replacing an atom in the compound with one of its radioactive isotopes. moravek.com In the context of iodine-containing compounds, radioisotopes such as Iodine-123, Iodine-124, Iodine-125, and Iodine-131 are commonly used for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as for therapeutic applications. mdpi.comnih.govmdpi.com

The synthesis of radioiodinated compounds can be achieved through various methods, including electrophilic substitution on activated aromatic rings or isotope exchange reactions where a stable iodine atom is replaced with a radioactive one. mdpi.comnih.gov The choice of a specific precursor for radiolabeling depends on several factors, including the synthetic route's efficiency, the stability of the resulting radiolabeled compound, and its intended biological application. moravek.com

Although the iodo- and chloropropyl- functionalities within This compound present chemically reactive sites that could potentially be utilized in multi-step syntheses, there is no documented evidence of this compound being specifically employed to create radiolabeled analogs for research. The scientific community relies on published studies to validate the utility of specific chemical entities as building blocks for such advanced applications. The absence of such literature for This compound means that its role in the development of radiolabeled analogs remains hypothetical.

Further research and publication in peer-reviewed journals would be necessary to establish and detail the practical application of This compound in the synthesis of radiolabeled tracers for imaging or other research purposes. Without such data, any discussion on this topic would be speculative and fall outside the scope of established scientific findings.

Computational and Theoretical Investigations of 1 3 Chloropropyl 3 Ethyl 5 Iodobenzene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 1-(3-Chloropropyl)-3-ethyl-5-iodobenzene, DFT calculations would provide a wealth of information about its fundamental properties.

Molecular Orbital Analysis (HOMO, LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich iodobenzene (B50100) ring, particularly influenced by the iodine atom's lone pairs and the pi-system of the benzene (B151609) ring. The LUMO, conversely, would be expected to be distributed over the aromatic ring and potentially involve the antibonding orbitals associated with the carbon-chlorine and carbon-iodine bonds, suggesting these as sites for nucleophilic attack. A detailed analysis would reveal the precise contributions of different atoms and functional groups to these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.5 | Indicates electron-donating capability, likely from the iodobenzene moiety. |

| LUMO Energy | -1.2 | Indicates electron-accepting capability, potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 | Suggests moderate kinetic stability. |

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods, including DFT, have become increasingly accurate in predicting spectroscopic data. d-nb.info This capability is invaluable for structure verification and interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful tool for confirming the compound's structure. rsc.org Recent advancements using machine learning and deep neural networks have further enhanced the accuracy of these predictions. nih.govmdpi.com

Infrared (IR) Frequencies: DFT calculations can also be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. Each calculated frequency can be animated to visualize the corresponding vibrational mode (e.g., C-H stretch, C=C ring stretch, C-Cl stretch). This aids in the assignment of experimental IR bands to specific molecular motions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system.

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: The 3-chloropropyl and ethyl side chains can rotate around their single bonds, leading to a variety of possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformations and the energy barriers between them.

Intermolecular Interactions: By simulating a system containing multiple molecules of this compound, MD can reveal how these molecules interact with each other in a condensed phase (e.g., liquid or solid). This would provide information about packing arrangements, intermolecular forces (such as van der Waals forces and dipole-dipole interactions), and bulk properties like density and viscosity.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

Transition State Analysis

For any proposed reaction involving this compound, such as a nucleophilic substitution at the chloropropyl chain or a cross-coupling reaction at the iodine position, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction's feasibility.

Reaction Pathway Elucidation

Beyond identifying the transition state, computational methods can map out the entire reaction pathway, from reactants to products. This involves calculating the energies of reactants, intermediates, transition states, and products. This detailed energy profile, often referred to as a reaction coordinate diagram, provides a comprehensive understanding of the reaction mechanism, including the number of steps involved and the nature of any intermediates.

Future Directions and Emerging Research Opportunities

Green Chemistry Approaches in the Synthesis and Transformations of 1-(3-Chloropropyl)-3-ethyl-5-iodobenzene

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For a molecule like this compound, these principles can be applied to both its initial synthesis and its subsequent chemical transformations.

Future research will likely focus on developing more environmentally benign methods for the synthesis of polysubstituted iodobenzenes. nih.govkuleuven.be Traditional iodination methods often rely on harsh reagents and solvents. A greener approach could involve cobalt-catalyzed Diels-Alder reactions of silyl-substituted alkynes with 1,3-dienes, followed by a one-pot oxidation and iodination step using more environmentally friendly reagents like tert-butyl hydroperoxide and zinc iodide. nih.gov This strategy could significantly reduce the environmental impact compared to classical methods.

In the transformation of this compound, the use of greener solvents and energy sources will be a key area of investigation. The replacement of volatile organic compounds (VOCs) with more sustainable alternatives such as water, ionic liquids, or deep eutectic solvents could dramatically lower the environmental footprint of its derivatization reactions. Furthermore, the application of alternative energy sources like microwave irradiation or mechanochemistry could lead to faster reaction times, lower energy consumption, and in some cases, improved product yields and selectivity.